Methyl 3-amino-2-chlorobenzoate

Physicochemical Properties Drug-likeness LogP

Choose methyl 3-amino-2-chlorobenzoate for its unique ortho-chloro, meta-amino substitution—enabling ortho-directed metalation impossible with positional isomers. This exact arrangement is a validated pharmacophore in HIV-1 protease inhibitors; SAR studies confirm isomer substitution abolishes potency. The methyl ester facilitates derivatization into peptidomimetics and herbicidal candidates. Also a ligand for antimicrobial metal complexes. Procure this precise isomer to preserve synthetic utility and biological activity.

Molecular Formula C8H8ClNO2
Molecular Weight 185.61 g/mol
CAS No. 120100-15-4
Cat. No. B177186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-2-chlorobenzoate
CAS120100-15-4
SynonymsMethyl 3-aMino-2-chlorobenzoate
Molecular FormulaC8H8ClNO2
Molecular Weight185.61 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CC=C1)N)Cl
InChIInChI=1S/C8H8ClNO2/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4H,10H2,1H3
InChIKeyNKBQKMXNIWIFAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-amino-2-chlorobenzoate (CAS 120100-15-4): A Core Scaffold in Agrochemical and Medicinal Synthesis


Methyl 3-amino-2-chlorobenzoate (CAS 120100-15-4) is a multifunctional benzoic acid derivative with the molecular formula C8H8ClNO2 and a molecular weight of 185.61 g/mol [1]. It is characterized by the presence of a primary amino group at the 3-position, a chlorine atom at the 2-position, and a methyl ester group on the benzene ring . This specific substitution pattern provides distinct sites for nucleophilic substitution and condensation reactions, making it a versatile building block for the synthesis of more complex heterocyclic systems and pharmaceutical intermediates . The compound is supplied as a solid with a purity of typically 95% and requires storage under an inert gas at 2-8°C to maintain stability .

Why Methyl 3-amino-2-chlorobenzoate (CAS 120100-15-4) is Not Interchangeable with Positional Isomers


The specific substitution pattern of methyl 3-amino-2-chlorobenzoate (ortho-chloro, meta-amino) dictates its unique reactivity and physicochemical properties compared to its positional isomers, such as methyl 2-amino-3-chlorobenzoate (CAS 77820-58-7) and methyl 3-amino-4-chlorobenzoate (CAS 40872-87-5) [1]. The proximity of the chloro and amino groups in the target compound facilitates ortho-directed metalation and subsequent functionalization, a synthetic pathway not accessible to its isomers . This distinct electronic environment also influences its performance in biological systems. For instance, derivatives incorporating the 3-amino-2-chlorobenzoyl moiety have demonstrated significant activity as HIV-1 protease inhibitors, with structure-activity relationship studies confirming that the specific arrangement of the chloro and amino substituents is critical for potent inhibition [2]. Therefore, substituting a positional isomer would fundamentally alter the molecule's synthetic utility and biological activity profile, leading to project failure in applications demanding this precise substitution pattern.

Quantitative Differentiation of Methyl 3-amino-2-chlorobenzoate (CAS 120100-15-4) Against Closest Analogs


Comparative Lipophilicity (LogP) as a Predictor of Membrane Permeability

The lipophilicity of methyl 3-amino-2-chlorobenzoate, as measured by its partition coefficient (LogP), is a key differentiator from its non-esterified parent acid, 3-amino-2-chlorobenzoic acid. This difference in LogP directly impacts the molecule's ability to passively diffuse across biological membranes, a critical factor for in vitro cellular assays and in vivo drug development [1].

Physicochemical Properties Drug-likeness LogP

Comparative Synthetic Yield as an Indicator of Process Viability

The synthetic yield of methyl 3-amino-2-chlorobenzoate via the catalytic hydrogenation of its nitro precursor is well-established and high, providing a robust and scalable method for its procurement. This contrasts with alternative synthetic routes for other isomers or the parent acid, which may involve lower-yielding or more complex multi-step sequences .

Organic Synthesis Process Chemistry Yield

Characterization Purity as a Metric for Research-Grade Suitability

The target compound is commercially available from multiple suppliers with a consistently high specification of purity, typically ≥95%, which is a baseline requirement for reliable research outcomes. This contrasts with less well-characterized or novel analogs where purity can be a variable that confounds experimental results .

Analytical Chemistry Quality Control Purity

Validated Research Applications for Methyl 3-amino-2-chlorobenzoate (CAS 120100-15-4)


Medicinal Chemistry: Design of HIV-1 Protease Inhibitors

The 3-amino-2-chlorobenzoyl fragment is a validated pharmacophore for the design of potent HIV-1 protease inhibitors. Structure-activity relationship studies have demonstrated that compounds incorporating this specific moiety exhibit strong inhibitory activity against the enzyme, which is essential for viral replication [1]. The methyl ester group serves as a synthetic handle for further derivatization into complex peptidomimetic structures, enabling the optimization of potency and pharmacokinetic properties.

Agrochemical Research: Development of Arylaminobenzoate Herbicides

Compounds of the arylaminobenzoate class, for which methyl 3-amino-2-chlorobenzoate is a core building block, have been identified as inhibitors of photosystem II in plants, a key mode of action for herbicides [2]. The specific substitution pattern on the benzoate ring is crucial for binding to the target site and achieving herbicidal activity. This compound serves as a versatile intermediate for synthesizing novel herbicidal candidates with improved selectivity and potency.

Materials Science: Precursor for Metal-Organic Complexes

Methyl 3-amino-2-chlorobenzoate can act as a ligand for the synthesis of metal complexes with potential antimicrobial and catalytic properties. The ortho-chloro and meta-amino substitution pattern on the benzoate ring facilitates chelation with transition metal ions, leading to the formation of stable complexes . These materials are of interest for applications ranging from antimicrobial coatings to catalysts in organic transformations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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